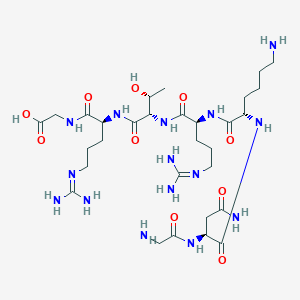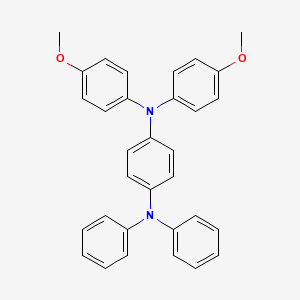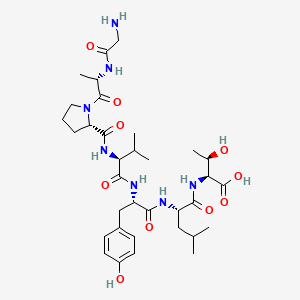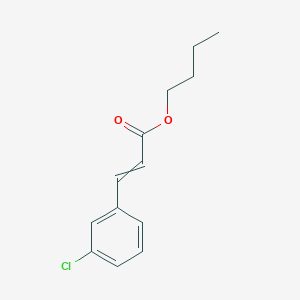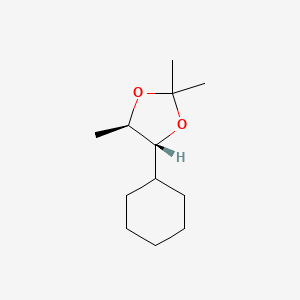
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane is a chiral compound with a unique structure that includes a cyclohexyl group and two methyl groups attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired dioxolane compound. Common reaction conditions include the use of a strong acid such as p-toluenesulfonic acid and a solvent like cyclohexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism by which (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound in various reactions. The cyclohexyl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol: Another chiral dioxolane compound used in asymmetric synthesis.
(4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane: Known for its use in chiral catalysis and as a ligand in metal-catalyzed reactions.
Uniqueness
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane is unique due to its specific combination of a cyclohexyl group and two methyl groups on the dioxolane ring. This structure imparts distinct steric and electronic properties, making it valuable in applications requiring high selectivity and reactivity .
Propriétés
Numéro CAS |
827608-98-0 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-9-11(14-12(2,3)13-9)10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3/t9-,11+/m1/s1 |
Clé InChI |
SKTBSQIQZCOZQF-KOLCDFICSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(O1)(C)C)C2CCCCC2 |
SMILES canonique |
CC1C(OC(O1)(C)C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
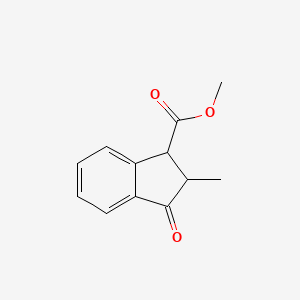

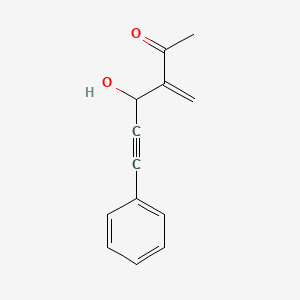

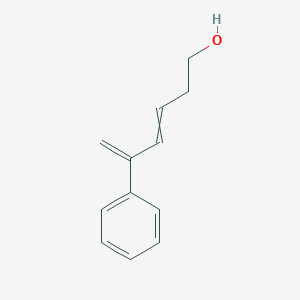
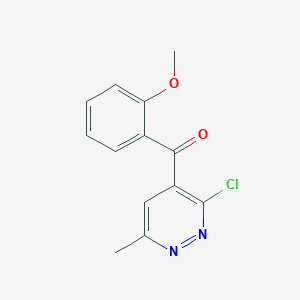
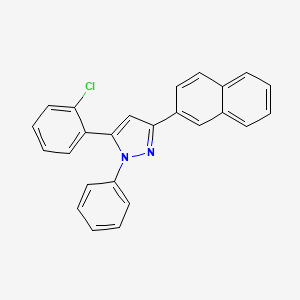
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
